N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(dimethylsulfamoyl)furan-3-carboxamide
Description
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(dimethylsulfamoyl)furan-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a chloropyridine moiety, and a furan ring, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(dimethylsulfamoyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-20(2)26(23,24)14-8-11(10-25-14)16(22)19-12-5-7-21(9-12)15-13(17)4-3-6-18-15/h3-4,6,8,10,12H,5,7,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQKVVZKLAINJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CO1)C(=O)NC2CCN(C2)C3=C(C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(dimethylsulfamoyl)furan-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is formed through cyclization reactions.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions, often using chloropyridine derivatives and appropriate nucleophiles.
Attachment of the Furan Ring: The furan ring is attached through coupling reactions, such as Suzuki or Heck coupling, using furan derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(dimethylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyridine and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or furan derivatives.
Scientific Research Applications
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(dimethylsulfamoyl)furan-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(dimethylsulfamoyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(methylsulfamoyl)furan-3-carboxamide
- N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(ethylsulfamoyl)furan-3-carboxamide
- N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(propylsulfamoyl)furan-3-carboxamide
Uniqueness
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-(dimethylsulfamoyl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group, in particular, enhances its solubility and reactivity, making it a valuable compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
